molecular formula C17H17N3O2S2 B2629041 (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 897477-21-3

(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2629041
CAS No.: 897477-21-3
M. Wt: 359.46
InChI Key: SIDYJRAPGZHUEV-UHFFFAOYSA-N
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Description

The compound (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that features a benzothiazole ring, a piperazine ring, and a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as microwave-assisted synthesis could be employed to accelerate reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology

Biologically, the compound has shown potential as an anti-inflammatory agent. It inhibits the cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .

Medicine

In medicine, the compound is being investigated for its antimicrobial properties. It has shown activity against a range of bacterial and fungal pathogens .

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
  • (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone)
  • (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone)

Uniqueness

Compared to its analogs, (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is unique due to the presence of the methoxy group on the benzothiazole ring. This functional group enhances its anti-inflammatory and antimicrobial activities by increasing its binding affinity to target enzymes .

Biological Activity

The compound (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule characterized by the presence of a benzo[d]thiazole moiety, a piperazine ring, and a thiophene group. This structural configuration suggests a range of potential biological activities, particularly in pharmacology and medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the benzo[d]thiazole moiety : This can be achieved by reacting 4-methoxyaniline with carbon disulfide and bromine to form 4-methoxybenzo[d]thiazole.
  • Piperazine ring formation : The benzo[d]thiazole derivative is then reacted with piperazine under appropriate conditions.
  • Thiophenyl addition : The final step involves the reaction of the piperazinyl derivative with thiophen-2-ylmethanone.

The compound's structure enhances its lipophilicity due to the presence of methoxy groups, potentially improving its bioavailability and interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, benzothiazole derivatives have been shown to possess selective cytotoxic activity against various cancer cell lines while demonstrating minimal toxicity towards normal cells. In studies, IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds ranged from 2.02 µM to 171.67 µM against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) compared to normal Vero cells .

CompoundCell LineIC50 (µM)
Compound 4bA5492.02
Compound 4bHeLa2.059
Compound 4bMCF-713.65
DoxorubicinA5490.88
DoxorubicinHeLa0.33

The anticancer activity of these compounds is believed to be mediated through multiple mechanisms:

  • Inhibition of tubulin polymerization : This disrupts microtubule dynamics, essential for cell division, thereby inhibiting cancer cell proliferation .
  • Interaction with biological targets : Studies have suggested that these compounds may modulate various biological pathways through enzyme inhibition or receptor binding, which could further elucidate their therapeutic potential.

Other Biological Activities

In addition to anticancer properties, thiazole derivatives have been associated with a variety of biological activities:

  • Anti-inflammatory : Some studies indicate potential anti-inflammatory effects, making them candidates for treating inflammatory diseases.
  • Antimicrobial : Certain derivatives have shown promising antibacterial activity through molecular modeling and interactions with bacterial proteins.

Case Studies

  • Antitumor Activity Evaluation : A study evaluated a series of thiazole derivatives against human cancer cell lines, noting that modifications in structure led to enhanced antiproliferative activity compared to their precursors.
  • Enzyme Inhibition Studies : Interaction studies involving these compounds focus on their binding affinity to various enzymes and receptors, providing insights into their mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-22-12-4-2-5-13-15(12)18-17(24-13)20-9-7-19(8-10-20)16(21)14-6-3-11-23-14/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDYJRAPGZHUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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